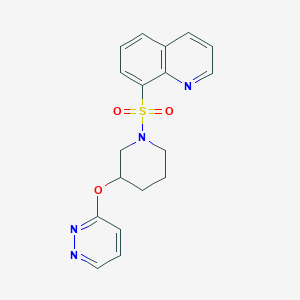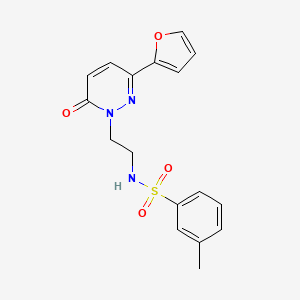
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Quinazolinone derivatives, like 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide, exhibit a broad spectrum of pharmacological activities, making them valuable in medicinal chemistry and drug discovery. These compounds are integral parts of many drugs due to their effectiveness against various diseases, including cancer, malaria, and bacterial infections. Their structural diversity allows for the development of novel therapeutic agents with improved efficacy and reduced side effects (Mishra, Nair, & Baire, 2022).
Anticancer Research
In anticancer research, isoquinoline derivatives are explored for their potential in modern therapeutics. The pharmacological importance of these compounds is highlighted by their capabilities to inhibit the growth of cancer cells through various mechanisms. This makes them a subject of interest in the development of new anticancer drugs with the potential for high efficacy and specificity (Danao et al., 2021).
Diabetes and Metabolic Disorders
Compounds related to this compound are studied for their applications in treating metabolic disorders, such as diabetes. Dipeptidyl peptidase IV inhibitors, which can include quinazolinone structures, are a focus of research due to their role in enhancing the incretin system, thereby offering a therapeutic approach for managing type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).
Neurological Applications
Research into the central nervous system (CNS) acting drugs often involves quinazolinone derivatives due to their diverse biological activities. These compounds are being investigated for potential effects on depression, euphoria, and convulsion, showcasing their versatility in the development of novel CNS medications (Saganuwan, 2017).
Asymmetric Catalysis
In the field of synthetic chemistry, compounds with quinazolinone structures are utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules. Their application in catalysis underlines the importance of these compounds in the preparation of pharmaceuticals and fine chemicals, demonstrating their contribution to advancing synthetic methodologies (Hargaden & Guiry, 2009).
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-11-13-4-3-8-18-10-13)7-9-21-12-20-15-6-2-1-5-14(15)17(21)23/h1-6,8,10,12H,7,9,11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJOOQDQBCYXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2363670.png)
![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2363673.png)




![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)

